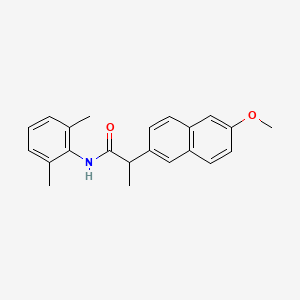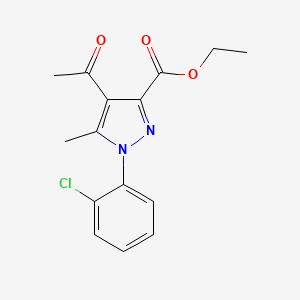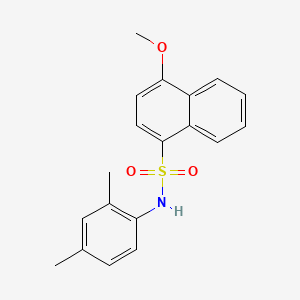![molecular formula C18H16N4O4S B13374603 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B13374603.png)
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a tetraazole ring, and an ethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the tetraazole ring with the benzoic acid moiety through a sulfanyl linkage, which can be achieved using thiol-based coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrobenzoic acid, halobenzoic acid derivatives
科学的研究の応用
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and tetraazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
4-(5-{[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a pyrazole ring instead of a tetraazole ring.
4-(5-{[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a methyl group instead of a sulfanyl linkage.
Uniqueness
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is unique due to the presence of the tetraazole ring and the sulfanyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H16N4O4S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
4-[5-[(4-ethoxycarbonylphenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H16N4O4S/c1-2-26-17(25)14-5-3-12(4-6-14)11-27-18-19-20-21-22(18)15-9-7-13(8-10-15)16(23)24/h3-10H,2,11H2,1H3,(H,23,24) |
InChIキー |
NDKAQJQQWYULHN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7'-(4-Chlorophenyl)-1,1',2,6',7',7'a-hexahydro-5-methoxy-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl](2-thienyl)methanone](/img/structure/B13374520.png)
![4-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374529.png)
![(2,4-Dichlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374534.png)

![3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B13374558.png)

![3-[4-(dimethylamino)benzylidene]-2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide](/img/structure/B13374567.png)
![7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374574.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374585.png)
![Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B13374590.png)
![5-({2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}amino)-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374598.png)
![1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13374605.png)

